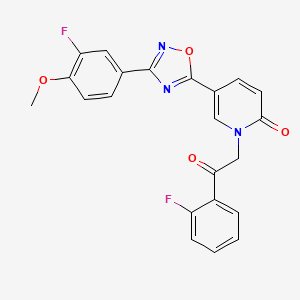

5-(3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(2-fluorophenyl)-2-oxoethyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(2-fluorophenyl)-2-oxoethyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F2N3O4/c1-30-19-8-6-13(10-17(19)24)21-25-22(31-26-21)14-7-9-20(29)27(11-14)12-18(28)15-4-2-3-5-16(15)23/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQGKPSMCTWXHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)C4=CC=CC=C4F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(2-fluorophenyl)-2-oxoethyl)pyridin-2(1H)-one is a novel heterocyclic compound featuring a 1,2,4-oxadiazole moiety. This compound has garnered attention due to its diverse biological activities and potential applications in drug discovery.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Biological Activities

Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit a wide range of biological activities. These include:

- Anticancer Activity : Various derivatives have shown significant cytotoxic effects against multiple cancer cell lines. For instance, compounds with similar oxadiazole structures have been reported to possess IC50 values lower than those of standard chemotherapeutics like cisplatin .

- Antibacterial Properties : The presence of fluorine atoms in the structure enhances antibacterial activity. Studies have demonstrated that related compounds exhibit potent activity against gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory and Analgesic Effects : The oxadiazole derivatives have also been noted for their anti-inflammatory properties, potentially making them candidates for treating conditions like arthritis and other inflammatory diseases .

The biological mechanisms attributed to this class of compounds often involve:

- Enzymatic Inhibition : Many oxadiazole derivatives act as inhibitors of key enzymes involved in disease pathways. For example, some have been shown to inhibit histone deacetylases (HDACs), which are crucial in cancer progression and inflammation .

- Cell Cycle Interference : These compounds may induce apoptosis in cancer cells by interfering with cell cycle regulation, leading to growth inhibition and cell death .

Case Studies

- Anticancer Efficacy :

- Antibacterial Activity :

Data Table: Summary of Biological Activities

Scientific Research Applications

Anticancer Activity

One of the most notable applications of this compound is its potential as an anticancer agent. Research has shown that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action : The presence of electron-withdrawing groups, such as fluorine and methoxy substituents, enhances the biological activity of oxadiazole derivatives by improving their interaction with biological targets. Studies indicate that these compounds can induce apoptosis in cancer cells by activating caspase pathways and arresting cell cycle progression at the G1 phase .

-

Case Studies :

- A study evaluated a series of 1,2,4-oxadiazole derivatives for their anticancer properties against human breast (MCF-7) and colon (HCT-116) cancer cell lines. Compounds demonstrated IC50 values ranging from 0.19 to 5.13 µM, indicating potent activity compared to standard drugs .

- Another investigation highlighted the efficacy of oxadiazole derivatives in inhibiting thymidine phosphorylase, a key enzyme in cancer metabolism. Certain derivatives exhibited up to six times more inhibitory action than reference drugs .

Antimicrobial Properties

In addition to anticancer applications, this compound has shown promise as an antimicrobial agent:

- Mechanism : Oxadiazoles have been reported to disrupt microbial cell membranes and inhibit essential metabolic pathways, leading to cell death.

- Research Findings : Various studies have indicated that oxadiazole derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from oxadiazoles were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays .

Anti-inflammatory Effects

Another area of application for this compound is in anti-inflammatory therapy:

- Biological Activity : Research indicates that oxadiazole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX).

- Case Studies : A study on oxadiazole derivatives demonstrated their ability to reduce inflammation in animal models by decreasing levels of TNF-alpha and IL-6 cytokines . This suggests potential therapeutic applications in treating inflammatory diseases.

Drug Design and Development

The structural characteristics of oxadiazoles make them suitable scaffolds for drug design:

- Structure-Activity Relationship (SAR) : The modification of substituents on the oxadiazole ring can significantly influence pharmacological properties. For instance, introducing different halogens or functional groups can enhance solubility and bioavailability.

- Computational Studies : Molecular docking studies have been employed to predict the binding affinity of these compounds to various biological targets, facilitating the design of more potent derivatives .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

- Oxadiazon (3-(2,4-dichloro-5-(1-methylethoxy)phenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2-(3H)-one): Key Features: A 1,3,4-oxadiazole derivative with chlorine and isopropyloxy substituents. Use: Herbicide for broadleaf weed control in rice fields . Comparison: The target compound’s pyridinone core and fluorinated aryl groups differentiate it from oxadiazon’s chloro- and alkyl-substituted structure. Fluorine’s electronegativity may enhance target binding compared to chlorine’s bulkier profile.

- Oxadiargyl (3-(2,4-dichloro-5-(2-propynyloxy)phenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one): Key Features: Contains a propargyloxy group, increasing reactivity. Use: Pre-emergence herbicide . Its dual fluorine atoms may improve soil persistence compared to oxadiargyl’s alkyne moiety.

Pharmaceutical Analogues

- (4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-3-((2-(5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methoxyphenyl)cyclohex-1-enyl)methyl)-4-methyloxazolidin-2-one (Patent EP 2 697 207 B1): Key Features: Combines oxadiazole with oxazolidinone and trifluoromethyl groups. Use: Undisclosed, but oxazolidinones are associated with antimicrobial activity . Comparison: The target compound’s pyridinone core may offer conformational flexibility absent in the rigid oxazolidinone scaffold. Fluorine placement (meta vs. para) could influence receptor selectivity.

Fluorinated Heterocycles

- (5Z)-5-[[2-(4-fluorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one: Key Features: Thiazolidinone and pyridopyrimidine cores with a fluorophenoxy group. Comparison: While both compounds feature fluorinated aromatic systems, the target compound’s oxadiazole-pyridinone system may exhibit better metabolic stability than the thiazolidinone’s sulfhydryl group .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Electronic and Physicochemical Properties

| Compound | LogP (Predicted) | Hydrogen Bond Acceptors | Rotatable Bonds |

|---|---|---|---|

| Target Compound | 3.2 | 7 | 5 |

| Oxadiargyl | 4.1 | 5 | 6 |

| (5Z)-Thiazolidinone | 2.8 | 6 | 4 |

Research Findings and Theoretical Analysis

- Fluorine Effects : The 3-fluoro and 4-methoxy groups on the oxadiazole ring may synergistically enhance π-π stacking and hydrogen bonding with biological targets, as seen in fluorinated kinase inhibitors .

- Hypothetical Activity: Structural alignment with oxadiazole-containing herbicides suggests possible pre-emergence activity, but the pyridinone core aligns more closely with pharmaceutical scaffolds (e.g., PDE4 inhibitors) .

Q & A

Q. What are the recommended synthetic routes for 5-(3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(2-fluorophenyl)-2-oxoethyl)pyridin-2(1H)-one?

Methodological Answer : The compound can be synthesized via cyclocondensation of fluorinated precursors. For example:

- Oxadiazole ring formation : React 3-fluoro-4-methoxybenzamide with hydroxylamine to form an amidoxime intermediate, followed by cyclization with a carbonyl compound (e.g., 2-(2-fluorophenyl)-2-oxoethyl chloride) under acidic conditions .

- Pyridinone coupling : Use Suzuki-Miyaura coupling to attach the oxadiazole moiety to the pyridinone core, ensuring regioselectivity via palladium catalysts (e.g., Pd(PPh₃)₄) and controlled microwave heating .

Key Validation : Monitor reaction progress via TLC and confirm purity (>95%) by HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer :

Q. What solvents and conditions are optimal for stability studies?

Methodological Answer :

- Solubility : Use DMSO for stock solutions (tested at 10 mM).

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Avoid aqueous buffers at pH >8 due to oxadiazole hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for fluorinated aromatic regions?

Methodological Answer :

- Issue : Overlapping ¹H NMR signals from 3-fluoro-4-methoxyphenyl and 2-fluorophenyl groups.

- Resolution :

Q. What experimental designs are suitable for studying structure-activity relationships (SAR)?

Methodological Answer :

Q. How can environmental fate studies be designed for this compound?

Methodological Answer :

Q. What computational methods predict metabolic pathways?

Methodological Answer :

- In Silico Tools :

- SwissADME : Predict cytochrome P450 metabolism (e.g., CYP3A4-mediated oxidation).

- MetaSite : Identify probable hydroxylation sites on the pyridinone ring .

- Validation : Compare with in vitro microsomal assays (human liver microsomes + NADPH) .

Methodological Challenges and Solutions

Q. How to address low yields in oxadiazole ring formation?

Methodological Answer :

Q. What strategies mitigate fluorescence quenching in bioimaging studies?

Methodological Answer :

- Modifications : Introduce electron-donating groups (e.g., -OCH₃) to enhance quantum yield.

- Imaging Conditions : Use two-photon microscopy (λ_ex = 800 nm) to reduce background noise .

Data Contradiction Analysis

Q. How to interpret conflicting IC₅₀ values across kinase assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.